2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide
Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of pyrrole, thiazole, and benzothiazole moieties
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c21-14(19-15-18-12-5-1-2-6-13(12)23-15)9-11-10-22-16(17-11)20-7-3-4-8-20/h1-8,10H,9H2,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTCWVVYBGSTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through cyclization reactions, followed by the introduction of the pyrrole and benzothiazole groups via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole and pyrrole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrrole and thiazole rings, potentially leading to the formation of amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can effectively combat both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, using methods such as the paper disc diffusion technique .
Anticancer Properties
Recent studies have indicated that similar compounds can serve as potential anticancer agents. For example, derivatives of thiazole have been tested against breast cancer cell lines, showing promising results in inhibiting cell growth. The mechanism often involves interaction with specific cellular targets, modulating pathways associated with cancer cell proliferation .
Acetylcholinesterase Inhibition
Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, thereby enhancing cognitive function .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar compounds include other thiazole and benzothiazole derivatives, such as:
- 2-(2-benzothiazolyl)acetic acid ethyl ester
- Thiazolo[5,4-d]thiazoles These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide lies in its combination of pyrrole, thiazole, and benzothiazole moieties, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide is a complex organic molecule with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrole ring, a thiazole ring, and a benzo[d]thiazole moiety, which contribute to its diverse biological activities. The molecular formula is , indicating significant structural complexity that may influence its interaction with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 418.5 g/mol |
| XLogP3-AA | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 5 |
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrole structures exhibit notable antimicrobial properties . The activity of this compound was evaluated against various bacterial strains, showing promising results comparable to standard antibiotics.
Case Study: Antimicrobial Efficacy
A study tested the compound against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary studies suggest that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Case Study: Anticancer Efficacy
In vitro assays were conducted on human cancer cell lines such as A431 (epidermoid carcinoma) and U251 (glioblastoma). The following IC50 values were observed:
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 5.0 |
| U251 | 3.5 |
These results indicate that the compound possesses significant cytotoxic effects, warranting further investigation into its mechanism of action.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways critical for bacterial survival and cancer cell proliferation.
- Interaction with DNA : Studies suggest that it may intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Apoptotic Pathways : The compound appears to influence apoptotic signaling pathways, promoting programmed cell death in malignancies.
Q & A
Basic: What are standard protocols for synthesizing 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide?
Synthesis typically involves multi-step reactions, starting with the condensation of thiazole precursors and functionalized acetamide intermediates. For example:
- Step 1 : React 1H-pyrrole-1-carbaldehyde with thiazole-4-carboxylic acid derivatives under acidic conditions to form the thiazole-pyrrole core .
- Step 2 : Couple the core with benzo[d]thiazol-2-amine via an amidation reaction using coupling agents like EDCI/HOBt in anhydrous DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) ensures purity. Validate via melting point, NMR (¹H/¹³C), and HRMS .
Basic: How is structural characterization performed for this compound?
Characterization involves:
- Spectroscopy : ¹H NMR (DMSO-d₆) identifies pyrrole NH (~10.5 ppm) and thiazole protons (7.2–8.1 ppm). ¹³C NMR confirms carbonyl (165–170 ppm) and aromatic carbons .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., %C: 52.3 observed vs. 52.6 calculated) .
- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (if single crystals are obtainable) .
Advanced: What strategies address low yields in the amidation step?
Low yields often stem from steric hindrance or poor nucleophilicity of the benzo[d]thiazol-2-amine. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
